(3,4-Dinitrophenyl)boronic acid
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Overview
Description
(3,4-Dinitrophenyl)boronic acid is an organic compound with the molecular formula C6H5BN2O6. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two nitro groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3,4-Dinitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, utilizing borane reagents and unsaturated hydrocarbons. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dinitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups on the phenyl ring can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
(3,4-Dinitrophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3,4-Dinitrophenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological applications, such as in the formation of boronate esters in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups, facilitating the formation of stable complexes .
Comparison with Similar Compounds
- 3,4-Difluorophenylboronic acid
- 3-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid
Comparison: (3,4-Dinitrophenyl)boronic acid is unique due to the presence of two nitro groups, which significantly influence its reactivity and properties. Compared to other boronic acids, it exhibits distinct electronic and steric effects, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C6H5BN2O6 |
---|---|
Molecular Weight |
211.93 g/mol |
IUPAC Name |
(3,4-dinitrophenyl)boronic acid |
InChI |
InChI=1S/C6H5BN2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-11H |
InChI Key |
UPHSQBGGOHFKOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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